molecular formula C14H13N5OS B2609723 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile CAS No. 2097864-46-3

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2609723
CAS No.: 2097864-46-3
M. Wt: 299.35
InChI Key: XLOJCOKWBDSKHK-UHFFFAOYSA-N
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Description

The compound “3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives involve the interaction with biomolecules (proteins and DNA) due to their capability to produce mesoionic salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various spectroscopic techniques. For instance, IR, 1H-NMR, 13C-NMR, and MS can be used to confirm the structure of the synthesized compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Xia (2015) focused on the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, which demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential agricultural applications (Xia, 2015).
  • Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, some of which showed significant anti-arrhythmic activity, highlighting their potential in cardiovascular therapeutics (Abdel‐Aziz et al., 2009).

Antiviral and Antimicrobial Activities

  • Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, demonstrating promising antiviral and antimicrobial activities, which could lead to the development of new therapeutic agents (Reddy et al., 2013).

Anticancer Potential

  • Caneschi et al. (2019) evaluated lipophilic 1,2,4 and 1,3,4-oxadiazole derivatives for their anticancer activity, indicating the potential of thiadiazole and oxadiazole moieties in cancer treatment (Caneschi et al., 2019).

Photochemical Studies

  • Pavlik et al. (2003) investigated the photochemistry of phenyl-substituted 1,2,4-thiadiazoles, contributing to the understanding of the chemical behavior of thiadiazole derivatives under light exposure (Pavlik et al., 2003).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is related to their ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Safety and Hazards

While specific safety and hazard information for “3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile” is not available, it’s important to note that the biological activities of 1,3,4-thiadiazole derivatives are generally associated with low toxicity .

Future Directions

The 1,3,4-thiadiazole moiety and its derivatives, including “3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile”, have shown promising results in various biological activities. Future research could focus on further structural modifications of the 1,3,4-thiadiazole ring to develop highly effective and less toxic compounds with potential as antimicrobial agents or other therapeutic applications.

Properties

IUPAC Name

3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c15-9-11-2-1-3-12(8-11)14(20)19-6-4-18(5-7-19)13-10-16-21-17-13/h1-3,8,10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOJCOKWBDSKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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